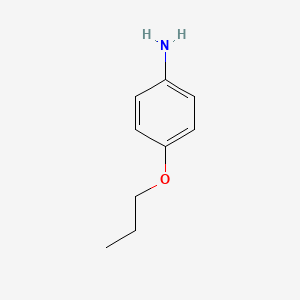

4-Propoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOIGSLSPPLRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063486 | |

| Record name | Benzenamine, 4-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4469-80-1 | |

| Record name | 4-Propoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4469-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004469801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-propoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-propoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Propoxyaniline CAS number 4469-80-1

An In-Depth Technical Guide to 4-Propoxyaniline (CAS 4469-80-1) for Advanced Research and Development

Introduction

This compound, registered under CAS number 4469-80-1, is an aromatic amine that serves as a critical building block in organic synthesis.[1] Structurally, it is an aniline molecule substituted at the para position with a propoxy group (-O-CH₂-CH₂-CH₃).[1] This substitution imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its utility is most prominently noted in its role as a reactant for the preparation of targeted therapeutic agents, such as aggrecanase inhibitors.[1][2][3] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications and safe handling, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

The functional groups of this compound—the aromatic ring, the primary amine, and the propoxy ether—define its chemical behavior and physical characteristics. The amine group provides a site for nucleophilic reactions and salt formation, while the propoxy group influences its solubility and lipophilicity.[1] The compound typically appears as a colorless to brown liquid, is soluble in organic solvents, and has moderate to slight solubility in water.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4469-80-1 | [1][4][5] |

| Molecular Formula | C₉H₁₃NO | [1][4][6] |

| Molecular Weight | 151.21 g/mol | [4][7] |

| Appearance | Colorless to Brown Liquid | [1] |

| Boiling Point | 261.7 ± 13.0 °C (at 760 Torr) | [2] |

| Density | 1.016 ± 0.06 g/cm³ (at 20 °C) | [2] |

| Flash Point | >110 °C (>230 °F) - closed cup | [2][7][8] |

| Water Solubility | Slightly soluble (1.3 g/L at 25 °C) | [2][3] |

| pKa | 5.24 ± 0.10 (Predicted) | [2] |

| LogP (Octanol/Water) | 2.058 (Crippen Calculated) | [5] |

| SMILES | CCCOc1ccc(N)cc1 | [5] |

| InChI Key | DWOIGSLSPPLRKO-UHFFFAOYSA-N | [2][5] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of a nitroaromatic precursor, a robust and high-yielding method in organic chemistry. The causality behind this choice lies in the accessibility of nitroaromatic starting materials and the efficiency of catalytic hydrogenation.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is based on a common laboratory-scale synthesis.[4] The choice of a Palladium on Carbon (Pd/C) catalyst is due to its high activity and selectivity for nitro group reduction without affecting the benzene ring or the ether linkage. The use of a Parr apparatus allows the reaction to be conducted safely under a pressurized hydrogen atmosphere, significantly accelerating the reaction rate.

Materials:

-

1-(Allyloxy)-4-nitrobenzene (or 1-Nitro-4-propoxybenzene)

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas supply

-

Celite or a similar filter aid

-

Parr hydrogenation apparatus or equivalent

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Precursor Dissolution: Dissolve the nitroaromatic precursor (e.g., 1-(Allyloxy)-4-nitrobenzene, 0.51 g, 2.9 mmol) in a suitable solvent such as ethanol (50 mL).[4]

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst as a slurry in ethyl acetate. The catalyst is added as a slurry to safely manage the pyrophoric nature of dry Pd/C and ensure even distribution in the reaction mixture.

-

Hydrogenation Reaction: Transfer the mixture to a Parr apparatus. Pressurize the vessel with hydrogen gas (e.g., to 38 psi). The reaction is typically exothermic and proceeds with a noticeable drop in pressure as hydrogen is consumed.[4] The reaction can be monitored for completion, often within 0.5 to 1 hour.[4]

-

Catalyst Removal: Upon completion, carefully vent the hydrogen pressure. The reaction mixture is filtered through a pad of Celite to completely remove the solid Pd/C catalyst. This step is critical as residual palladium can interfere with subsequent reactions.[4]

-

Product Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. This yields the crude this compound, often as a brown oil with high purity (e.g., 98% yield).[4]

-

Further Purification (Optional): If required, the product can be further purified by vacuum distillation or column chromatography on silica gel, using a solvent system such as hexane/ethyl acetate.

Spectroscopic and Analytical Characterization

Structural confirmation of synthesized this compound is typically performed using a combination of spectroscopic methods. While specific spectra are best obtained experimentally, published data provides a reference for expected results.[9][10]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically two doublets in the range of δ 6.6-6.8 ppm), the protons of the propoxy chain (a triplet for the terminal CH₃, a sextet for the middle CH₂, and a triplet for the O-CH₂), and a broad singlet for the amine (-NH₂) protons.[11]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (with the carbon attached to the oxygen appearing furthest downfield in the aromatic region) and three signals for the aliphatic carbons of the propoxy group.[9]

-

FT-IR: The infrared spectrum will show characteristic absorption bands for N-H stretching of the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and aliphatic chain (~2850-2950 cm⁻¹), C=C stretching of the aromatic ring (~1500-1600 cm⁻¹), and strong C-O stretching of the ether linkage (~1240 cm⁻¹).[9]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 151.21).

Applications in Research and Drug Development

This compound is a versatile intermediate, primarily utilized for its reactive amine group which can readily participate in amide bond formation, urea formation, and other nucleophilic substitution reactions.[1] This reactivity is harnessed in multi-step syntheses of complex target molecules.

A key documented application is its use as a reactant in the preparation of aggrecanase inhibitors.[1][2][3] Aggrecanases are enzymes implicated in the degradation of cartilage in conditions like osteoarthritis, making their inhibitors a significant area of drug development.

Caption: Role of this compound as a key intermediate in API synthesis.

In a typical synthetic pathway, the amine group of this compound acts as a nucleophile, reacting with an electrophilic partner. For example, its reaction with phosgene or an isocyanate generates a highly reactive isocyanate intermediate or a substituted urea, respectively.[4] This new molecule can then undergo further reactions to build the final, biologically active compound. The propoxy group is often incorporated to modulate the lipophilicity and pharmacokinetic profile of the final drug candidate, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties.

Safety, Handling, and Toxicology

As with any reactive chemical intermediate, proper handling of this compound is essential. It is classified as harmful if swallowed and causes skin and serious eye irritation.[7][12]

GHS Hazard Information:

Precautionary Measures & PPE:

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[13] The compound is noted to be air-sensitive and should be stored under an inert gas.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7] For operations where inhalation is possible, a suitable respirator with an organic vapor cartridge is recommended.[7]

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container.[3] Recommended storage is at room temperature or below (<15°C).[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

The toxicological properties have not been fully investigated, and it should be handled with the care afforded to all novel or reactive chemical compounds.[13]

Conclusion

This compound (CAS 4469-80-1) is a fundamentally important chemical intermediate with well-defined properties and established synthetic routes. Its value to the scientific community, particularly in drug discovery, is centered on its utility as a versatile building block for constructing complex molecular architectures. The presence of both a reactive amine and a property-modulating propoxy group makes it a strategic component in the synthesis of novel pharmaceutical agents. A thorough understanding of its chemistry, handling requirements, and applications is crucial for researchers aiming to leverage this compound in their development programs.

References

-

Chemical Properties of Benzenamine, 4-propoxy- (CAS 4469-80-1) . (n.d.). Cheméo. Retrieved January 11, 2026, from [Link]

-

SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND . (n.d.). Malaysian Journal of Fundamental and Applied Sciences. Retrieved January 11, 2026, from [Link]

-

Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites . (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Spectral Information in PubChem . (2017, August 31). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

Sources

- 1. CAS 4469-80-1: 4-Propoxybenzenamine | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 4469-80-1 [m.chemicalbook.com]

- 3. 4-n-Propoxyaniline, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Benzenamine, 4-propoxy- (CAS 4469-80-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. scbt.com [scbt.com]

- 7. This compound 4469-80-1 [sigmaaldrich.com]

- 8. 4-n-Propoxyaniline, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. ukm.my [ukm.my]

- 10. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. This compound | 4469-80-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-Propoxyaniline for Advanced Research Applications

Introduction: Understanding the Versatility of 4-Propoxyaniline

This compound, a substituted aniline derivative, is a key intermediate in the synthesis of a variety of organic molecules. Its unique structural features, comprising a reactive amine group and a lipophilic propoxy substituent on a benzene ring, make it a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth technical overview of this compound, including its fundamental properties, synthesis, and applications, with a focus on its role in drug development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value |

| Molecular Formula | C9H13NO[1][2][3] |

| Molecular Weight | 151.21 g/mol [1][2][3][4] |

| CAS Number | 4469-80-1[1][2][5] |

| Appearance | Colorless to Brown Liquid[5][6] |

| Boiling Point | 261.7±13.0 °C at 760 Torr[5] |

| Melting Point | 265-267 °C[5] |

| Density | 1.016±0.06 g/cm³ at 20 °C[5] |

| Flash Point | >110 °C (>230 °F)[5] |

| Solubility | Slightly soluble in water (1.3 g/L at 25°C)[5] |

| pKa | 5.24±0.10 (Predicted)[5] |

The presence of the propoxy group increases the molecule's lipophilicity compared to aniline, influencing its solubility in organic solvents and its interaction with biological targets. The amine group, with a predicted pKa of 5.24, can act as a nucleophile or a base, driving its reactivity in various chemical transformations.[5]

Synthesis of this compound: A Practical Laboratory Protocol

The synthesis of this compound is typically achieved through the reduction of a nitro-aromatic precursor. This common and effective method provides high yields of the desired product.

Experimental Protocol: Reduction of 1-(Allyloxy)-4-nitrobenzene

This protocol details the catalytic hydrogenation of 1-(allyloxy)-4-nitrobenzene to yield this compound. The choice of a palladium on carbon (Pd/C) catalyst is crucial as it efficiently facilitates the reduction of the nitro group without significantly affecting other functional groups under the specified conditions.

Materials:

-

1-(Allyloxy)-4-nitrobenzene

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

10% Palladium on carbon (Pd/C)

-

Celite

-

Parr apparatus or similar hydrogenation equipment

-

Hydrogen (H₂) gas

Procedure:

-

Dissolution: Dissolve 1-(allyloxy)-4-nitrobenzene (0.51 g, 2.9 mmol) in ethanol (50 mL). The choice of ethanol as a solvent is due to its ability to dissolve the starting material and its compatibility with the catalytic hydrogenation process.

-

Catalyst Addition: Add a 10% Pd/C catalyst as a slurry in ethyl acetate. The catalyst is added as a slurry to ensure safe handling and uniform dispersion in the reaction mixture.

-

Hydrogenation: Place the reaction mixture on a Parr apparatus and introduce hydrogen gas (H₂). The pressure is maintained between 20 and 38 psi for 0.5 hours.[1] The Parr apparatus allows for safe and controlled hydrogenation at elevated pressures, significantly accelerating the reaction rate.

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Celite is an effective filter aid that prevents the fine catalyst particles from passing through.

-

Remove the solvent under reduced pressure to yield this compound as a brown oil (423 mg, 98% yield).[1]

-

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial starting material and intermediate in the synthesis of various pharmaceutically active compounds. Its utility stems from the ability to further functionalize the amine group to create more complex molecular architectures.

Case Study: Synthesis of Aggrecanase Inhibitors

A notable application of this compound is its use as a reactant in the preparation of aggrecanase inhibitors.[5] Aggrecanases are enzymes involved in the degradation of aggrecan, a key component of cartilage. Inhibitors of these enzymes are being investigated as potential treatments for osteoarthritis.

The synthesis of these inhibitors often involves the conversion of this compound to an isocyanate intermediate. This is achieved by reacting this compound with phosgene or a phosgene equivalent. The resulting isocyanate is a highly reactive species that can then be coupled with other molecules to build the final inhibitor structure.

Reaction Scheme:

-

Isocyanate Formation: this compound is added dropwise to a solution of phosgene in a suitable solvent like ethyl acetate. The reaction is then heated under reflux to drive it to completion.[1] This step is critical as it activates the aniline for subsequent coupling reactions.

-

Coupling Reaction: The resulting 1-isocyanato-4-propoxybenzene is then reacted with another molecule, for example, a substituted thiadiazole, to form the final urea-based inhibitor.[1]

Caption: Role of this compound in aggrecanase inhibitor synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4] It is also harmful if swallowed.[6]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dark place under an inert atmosphere, as it is air-sensitive.[6]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly in the field of drug development. Its well-defined physicochemical properties and reactivity make it a reliable building block for the creation of complex and biologically active molecules. A thorough understanding of its synthesis, handling, and reaction pathways is essential for researchers and scientists aiming to leverage its full potential in their work.

References

-

This compound 4469-80-1 | TCI (Shanghai) Development Co., Ltd. TCI (Shanghai) Development Co., Ltd. [Link]

-

Benzenamine, 4-propoxy- | C9H13NO | CID 78221 - PubChem - NIH . National Institutes of Health. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Compound this compound hydrochloride - Chemdiv [chemdiv.com]

- 4. Benzenamine, 4-propoxy- | C9H13NO | CID 78221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 4469-80-1 [m.chemicalbook.com]

- 6. This compound | 4469-80-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

4-Propoxyaniline melting point and boiling point

An In-depth Technical Guide to the Melting and Boiling Points of 4-Propoxyaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS 4469-80-1), a key intermediate in pharmaceutical synthesis. A critical review of available data resolves a significant discrepancy in the reported melting point, establishing that the compound is a liquid at standard temperature and pressure with a melting point below 20°C. The guide details the pressure-dependent boiling point, discusses the underlying physicochemical principles governing these phase transitions, and presents standardized experimental protocols for their determination based on OECD guidelines. This document is intended to serve as an authoritative resource, ensuring scientific integrity and enabling reproducible, accurate characterization of this important chemical entity.

Introduction to this compound

This compound, also known as p-propoxyaniline or 4-propoxybenzenamine, is an aromatic amine with the chemical formula C₉H₁₃NO. Its structure, featuring a propoxy group and an amino group attached to a benzene ring, makes it a valuable building block in organic synthesis. It serves as a crucial reactant in the preparation of various target molecules, including novel aggrecanase inhibitors, which are of interest in the development of therapeutics for osteoarthritis and other degenerative joint diseases.

Accurate determination of fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of chemical characterization. These parameters are indispensable for identity confirmation, purity assessment, process design, safety evaluation, and regulatory compliance. This guide provides an in-depth examination of these two critical thermal characteristics for this compound.

Physicochemical Properties of this compound

A compound's physical properties are dictated by its molecular structure. The presence of both a hydrogen-bond-donating amino group (-NH₂) and a hydrogen-bond-accepting ether oxygen, in addition to the hydrophobic benzene ring and propyl chain, results in a molecule with moderate polarity and specific intermolecular forces that govern its phase transitions.

Summary of Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 4469-80-1 | [1] |

| Molecular Formula | C₉H₁₃NO | |

| Molecular Weight | 151.21 g/mol | |

| Appearance | Colorless to brown clear liquid | |

| Melting Point | < 20°C (Liquid at room temperature) | [2] |

| Boiling Point | 131°C at 10 mmHg~261.7°C at 760 mmHg (Predicted) | [3] |

| Density | ~1.03 g/cm³ (at 20°C) | [3] |

| Flash Point | 110°C (230°F) - Closed Cup | [1] |

| Solubility | Slightly soluble in water (1.3 g/L at 25°C) | [4] |

In-Depth Analysis of Phase Transition Temperatures

Melting Point: Resolving a Data Discrepancy

A review of chemical literature and supplier databases reveals a significant conflict in the reported melting point of this compound. One database lists a melting point of 265-267°C.[3] However, this value is anomalous for a substituted aniline of this molecular weight and is inconsistent with empirical observations from multiple primary sources.

Authoritative chemical suppliers, including TCI and Thermo Fisher Scientific, explicitly classify this compound's physical state at 20°C as a "liquid".[4] Furthermore, a 2022 peer-reviewed study describing its synthesis notes the purified product as an "oil".[2] This collective evidence strongly indicates that the true melting point of this compound is below ambient temperature. The 265-267°C figure is likely a database error.

Causality: The relatively low melting point is a direct consequence of its molecular structure. While the amino group can participate in hydrogen bonding, the bulky, non-polar propoxy group and the benzene ring introduce steric hindrance and weaker van der Waals forces. This disrupts efficient crystal lattice packing, requiring less thermal energy to transition from a solid to a liquid state compared to more symmetrical or strongly interacting molecules.

Boiling Point: Understanding Pressure Dependence

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. Consequently, it is a pressure-dependent property. For this compound, the experimentally determined boiling point is 131°C under a reduced pressure of 10 mmHg. A predicted value at standard atmospheric pressure (760 mmHg) is approximately 261.7°C.[3]

Causality: The boiling point is a measure of the energy required to overcome intermolecular forces in the liquid phase. For this compound, these forces are a combination of:

-

Hydrogen Bonding: Between the -NH₂ groups of adjacent molecules.

-

Dipole-Dipole Interactions: Arising from the polar C-N and C-O bonds.

-

Van der Waals Forces (London Dispersion): Across the entire molecular surface, particularly the aromatic ring and alkyl chain.

The relatively high boiling point reflects the significant energy needed to overcome the combination of these forces, especially the hydrogen bonds.

Standardized Methodologies for Experimental Determination

To ensure data quality and reproducibility, the determination of melting and boiling points should adhere to internationally recognized standards. The Organisation for Economic Co-operation and Development (OECD) provides robust guidelines for these measurements.[5][6]

Protocol for Melting Point Determination (Capillary Method)

As this compound is a liquid at room temperature, this protocol is technically for determining its freezing point. The methodology is adapted from OECD Test Guideline 102 .[5][7][8]

Objective: To determine the temperature at which liquid this compound solidifies.

Apparatus:

-

Melting point apparatus (e.g., digital Mel-Temp or similar) with cooling capability.

-

Calibrated thermometer or temperature probe.

-

Glass capillary tubes (sealed at one end).

-

Cooling bath (e.g., dry ice/acetone).

Procedure:

-

Sample Preparation: Introduce a small amount of liquid this compound into a capillary tube, ensuring a column height of 2-4 mm.

-

Initial Freezing: Place the capillary tube in a cooling bath to induce solidification.

-

Apparatus Setup: Place the solidified sample into the heating block of the melting point apparatus, which has been pre-cooled to at least 10-20°C below the expected melting point.

-

Heating Rate: Set the apparatus to heat at a slow, constant rate (e.g., 1°C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: Observe the sample through the magnifying lens.

-

Record Melting Range:

-

Record the temperature at which the first signs of liquefaction are observed (onset of melting).

-

Record the temperature at which the last solid particle disappears (completion of melting).

-

-

Replicate: Conduct at least two additional measurements to ensure reproducibility.

Caption: Workflow for Freezing/Melting Point Determination.

Protocol for Boiling Point Determination (Distillation Method)

This protocol is based on the principles outlined in OECD Test Guideline 103 .[9][10][11]

Objective: To determine the boiling temperature of this compound at a given pressure.

Apparatus:

-

Round-bottom flask.

-

Distillation head with a port for a thermometer or temperature probe.

-

Condenser.

-

Receiving flask.

-

Calibrated thermometer or temperature probe.

-

Heating mantle.

-

Pressure gauge (manometer) and vacuum pump (for reduced pressure measurements).

-

Boiling chips.

Procedure:

-

Apparatus Assembly: Assemble the distillation apparatus. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.

-

Sample Charging: Add a measured volume of this compound to the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Pressure Adjustment (if applicable): If measuring at reduced pressure, connect the apparatus to a vacuum pump and adjust to the desired pressure (e.g., 10 mmHg).

-

Heating: Begin heating the flask gently using the heating mantle.

-

Equilibrium: Increase the heating rate until the liquid boils and a condensation ring of vapor rises up the distillation head. Adjust the heat so that the distillate collects in the receiving flask at a steady rate (e.g., 1-2 drops per second).

-

Temperature Reading: Allow the temperature to stabilize. Once a constant temperature is observed for several minutes while distillation is proceeding smoothly, record this value as the boiling point.

Caption: Workflow for Boiling Point Determination via Distillation.

Experimental Considerations and Safety

Factors Influencing Measurement Accuracy

-

Purity: Impurities can depress the melting/freezing point and broaden the melting range. For boiling point, impurities can either elevate or depress the value depending on their volatility.

-

Heating Rate: A rapid heating rate during melting point determination can cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high value.[12]

-

Thermometer Calibration: Accurate measurements are contingent on a properly calibrated temperature measurement device.

-

Pressure: The boiling point is highly sensitive to atmospheric pressure. All boiling point measurements must be reported with the corresponding pressure.

Safety Precautions

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere, as the compound can be air-sensitive.

Conclusion

This guide establishes with high confidence that this compound is a liquid at ambient temperatures, resolving conflicting data in the literature. Its boiling point is well-defined but pressure-dependent, a critical consideration for purification by distillation. The provided methodologies, grounded in OECD guidelines, offer a clear framework for the accurate and reproducible determination of these fundamental properties. For professionals in research and drug development, adherence to these standards and a clear understanding of the underlying physicochemical principles are paramount for ensuring data integrity and advancing scientific discovery.

References

-

EUROLAB. (n.d.). OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range. Retrieved from [Link]

-

OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

-

OECD. (1995). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

-

OECD. (2023). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

-

EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Retrieved from [Link]

-

OECD. (2023). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

-

YesWeLab. (2025). OECD 102: Determination of the melting point or range of a substance – Method, application and laboratory analysis. Retrieved from [Link]

-

LCS Laboratory. (n.d.). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Retrieved from [Link]

-

Northeastern University. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link]

-

European Commission. (1992). A.1. Melting/Freezing Temperature. Official Journal of the European Communities, L383 A. Retrieved from [Link]

-

Badowska-Rosłonek, K., et al. (2022). Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives. Molecules, 27(23), 8493. Retrieved from [Link]

Sources

- 1. 4-n-Propoxyaniline, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 4469-80-1 [m.chemicalbook.com]

- 4. 4-n-Propoxyaniline, 97% | Fisher Scientific [fishersci.ca]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. laboratuar.com [laboratuar.com]

- 11. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 12. enfo.hu [enfo.hu]

An In-depth Technical Guide to the Solubility of 4-Propoxyaniline in Organic Solvents

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the solubility characteristics of 4-propoxyaniline in various organic solvents. In the absence of extensive published quantitative data for this specific compound, this guide provides a robust framework for understanding, predicting, and experimentally determining its solubility. By leveraging data from structurally analogous compounds, theoretical models, and established experimental protocols, this document equips the reader with the necessary tools to effectively work with this compound in a laboratory setting.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, which finds applications in the synthesis of dyes, pharmaceuticals, and other specialty chemicals, understanding its solubility is paramount for:

-

Reaction Kinetics and Purity: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving optimal reaction rates and preventing side reactions that can occur in heterogeneous mixtures.

-

Purification and Crystallization: The differential solubility of this compound and its impurities in various solvents is the basis for its purification through techniques like recrystallization.

-

Formulation Development: In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its bioavailability and the choice of delivery vehicle.

-

Analytical Method Development: The selection of an appropriate solvent is critical for developing accurate and reproducible analytical methods, such as chromatography and spectroscopy.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 4469-80-1 | [1] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | Brown liquid | [2] |

| Boiling Point | 261.7±13.0 °C (at 760 Torr) | [2] |

| Density | 1.016±0.06 g/cm³ (at 20 °C, 760 Torr) | [2] |

| Flash Point | >230 °F | [2] |

| Water Solubility | 1.3 g/L at 25°C (Slightly soluble) | [2] |

| pKa | 5.24±0.10 (Predicted) | [2] |

The structure of this compound, featuring a polar amine group and a moderately non-polar propoxy group attached to a benzene ring, suggests a nuanced solubility profile. The amine group can act as a hydrogen bond donor and acceptor, while the ether linkage in the propoxy group can act as a hydrogen bond acceptor. The aromatic ring contributes to van der Waals interactions.

Qualitative and Predicted Solubility Profile

Analogs for Comparison:

-

4-Methoxyaniline (p-Anisidine): Soluble in ethanol and ether, slightly soluble in water.[3] It is significantly soluble in polar organic solvents like methanol.[4]

-

4-Ethoxyaniline (p-Phenetidine): Good solubility in organic solvents such as ethanol and ether.[2] It demonstrates good solubility in polar organic solvents like methanol and dimethyl sulfoxide (DMSO), with limited solubility in non-polar solvents like hexane.[1]

Based on these analogs, the following solubility pattern for this compound can be anticipated:

-

High Solubility: In polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran). The hydrogen bonding capabilities of the amine group will facilitate dissolution in these solvents.

-

Moderate Solubility: In solvents of intermediate polarity (e.g., dichloromethane, toluene).

-

Low Solubility: In non-polar solvents (e.g., hexane, cyclohexane). The polar amine group will hinder dissolution in these hydrocarbon solvents.

Theoretical Prediction of Solubility: Hansen Solubility Parameters

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSPs). The principle of HSPs is "like dissolves like," where the total cohesive energy of a substance is divided into three components:

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter is given by the equation: δT² = δD² + δP² + δH²

For two substances to be miscible, their HSPs should be similar. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.

While the exact HSPs for this compound are not published, they can be estimated based on the values for similar molecules.

Estimated Hansen Solubility Parameters for this compound:

Based on the structure and comparison with aniline (δD=20.1, δP=5.8, δH=11.2) and 2-methoxyaniline (δD=19.5, δP=5.4, δH=11.4), the HSPs for this compound are estimated to be in a similar range.[5]

Hansen Solubility Parameters of Common Organic Solvents:

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Water | 15.5 | 16.0 | 42.3 |

Note: These values are sourced from various public databases and may vary slightly depending on the source.

By comparing the estimated HSPs of this compound with those of the solvents in the table, a more refined prediction of its solubility can be made. Solvents with HSPs closer to those of this compound are expected to be better solvents.

Experimental Determination of Solubility

Given the lack of published data, experimental determination of the solubility of this compound is essential for any research or development activities. The isothermal equilibrium shake-flask method is a widely accepted and reliable technique.

Objective

To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment

-

This compound (solid or liquid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Protocol

Figure 1: Experimental workflow for the determination of solubility using the shake-flask method.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

-

Pipette a precise volume of the desired solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered sample.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

The solubility (S) can be expressed in various units, such as g/L, mg/mL, or mol/L, using the following formula: S (g/L) = (C * V_diluted) / V_initial Where:

-

C = Concentration of the diluted sample (g/L)

-

V_diluted = Total volume of the diluted sample (L)

-

V_initial = Initial volume of the filtered aliquot (L)

-

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table of Predicted and Experimentally Determined Solubility of this compound at 25 °C:

| Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (g/L) |

| Hexane | 0.1 | Low | To be determined |

| Toluene | 2.4 | Moderate | To be determined |

| Diethyl Ether | 2.8 | High | To be determined |

| Ethyl Acetate | 4.4 | High | To be determined |

| Acetone | 5.1 | High | To be determined |

| Ethanol | 5.2 | High | To be determined |

| Methanol | 6.6 | High | To be determined |

| DMSO | 7.2 | High | To be determined |

Polarity index values are relative and serve as a general guide.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This relationship should be determined experimentally if solubility at different temperatures is of interest.

-

pH: As an amine, the solubility of this compound is pH-dependent. In acidic solutions, it will form the corresponding anilinium salt, which is expected to have a significantly higher aqueous solubility.

-

Presence of Other Solutes: The presence of other compounds in the solution can affect the solubility of this compound through various interactions.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is scarce in the literature, a comprehensive understanding of its solubility can be achieved through a combination of qualitative predictions based on structural analogs, theoretical modeling using Hansen Solubility Parameters, and rigorous experimental determination. This guide provides the foundational knowledge and practical protocols for researchers to confidently and accurately assess the solubility of this compound, enabling its effective use in a wide range of scientific applications.

References

-

This compound CAS#: 4469-80-1 - ChemicalBook.

-

p-Anisidine - Solubility of Things.

-

Benzenamine, 4-propoxy- | C9H13NO | CID 78221 - PubChem.

-

4-methoxyaniline - ChemBK.

-

HSP Basics | Practical Solubility Science - Prof Steven Abbott.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Propoxyaniline

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 4-propoxyaniline (CAS 4469-80-1), a key intermediate in various chemical syntheses.[1][2][3] Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy. We will explore not only the spectral data but also the underlying principles that govern the observed chemical shifts and coupling patterns, reflecting a field-proven approach to spectroscopic analysis.

Introduction: The Molecular Architecture of this compound

This compound, with the linear formula CH₃CH₂CH₂OC₆H₄NH₂, is an aromatic amine featuring a benzene ring substituted at the para position with a propoxy group and an amino group.[1][4] Understanding its precise structure is paramount for predicting its reactivity and ensuring its purity in synthetic applications. NMR spectroscopy stands as the most powerful technique for this purpose, offering unambiguous insights into the molecular framework in solution.[5]

The electronic properties of the two substituents are key to interpreting the NMR spectra. Both the amino (-NH₂) group and the propoxy (-OCH₂CH₂CH₃) group are strong electron-donating groups (EDGs) through resonance. Their lone pairs of electrons delocalize into the aromatic π-system, increasing the electron density, particularly at the ortho and para positions relative to themselves.[6] This electronic enrichment significantly influences the magnetic environment of the aromatic protons and carbons, a phenomenon we will dissect in the following sections.

Experimental Methodology: Acquiring High-Fidelity NMR Data

The integrity of NMR data is fundamentally dependent on meticulous sample preparation and a well-defined acquisition protocol.[5] The following procedure represents a robust, self-validating system for obtaining high-resolution spectra of this compound.

Sample Preparation Protocol

-

Analyte Weighing : Accurately weigh 5-10 mg of high-purity this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[5][7] Higher concentrations are necessary for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[5]

-

Solvent Selection & Dissolution : Add approximately 0.6-0.7 mL of a deuterated solvent.[7][8] Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound. The deuterated solvent prevents a large, overwhelming solvent signal in ¹H NMR and is used by the spectrometer for field-frequency stabilization (the "lock").[9]

-

Internal Standard : To the solution, add a small amount of tetramethylsilane (TMS). TMS serves as the internal reference standard, with its proton and carbon signals defined as 0.00 ppm.[10]

-

Homogenization & Filtration : Ensure the sample is fully dissolved. To remove any particulate matter that could degrade spectral resolution by interfering with magnetic field homogeneity, filter the solution through a pipette containing a small plug of glass wool or Kimwipe directly into a 5 mm NMR tube.[7][9][11]

-

Labeling : Cap and label the NMR tube clearly before insertion into the spectrometer.[11]

NMR Spectrometer Configuration & Data Acquisition

The following workflow outlines the acquisition of ¹H and ¹³C NMR spectra using a standard high-resolution NMR spectrometer (e.g., 400 MHz).

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

-

¹H NMR Acquisition : A standard single-pulse experiment is sufficient. A pulse angle of 30-45° and a relaxation delay of 1-2 seconds are typical.[8] Between 16 and 64 scans are usually averaged to achieve an excellent signal-to-noise ratio.[8]

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to simplify the spectrum, resulting in single lines for each unique carbon atom. A greater number of scans is required compared to ¹H NMR to achieve adequate signal intensity.[8]

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides a wealth of information. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value corresponds to the number of protons generating the signal, and the multiplicity (splitting pattern) reveals the number of adjacent protons, governed by the n+1 rule.

Figure 1. Structure of this compound with atom numbering for NMR assignments.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-5 | 1.08 | Triplet (t) | 7.4 | 3H | -CH₃ |

| H-4 | 1.85-1.90 | Multiplet (m) | - | 2H | -O-CH₂-CH₂ -CH₃ |

| H-3 | 4.03 | Triplet (t) | 6.6 | 2H | -O-CH₂ -CH₂-CH₃ |

| H-2 | 3.44 | Broad Singlet (br s) | - | 2H | -NH₂ |

| H-1a | 6.64 | Doublet (d) | 6.8 | 2H | Aromatic H ortho to -NH₂ |

| H-1b | 6.76 | Doublet (d) | 4.8 | 2H | Aromatic H ortho to -OPr |

Note: Data synthesized from supporting information in chemical literature.[12] Precise J-values for aromatic protons may vary slightly based on spectral resolution and analysis methods.

Interpretation of the ¹H Spectrum:

-

Propoxy Group : The aliphatic propoxy group gives three distinct signals. The terminal methyl protons (H-5) appear furthest upfield around 1.08 ppm as a triplet, split by the adjacent two methylene protons (H-4). The central methylene protons (H-4) are shifted downfield and appear as a multiplet (a sextet) due to coupling with both the H-5 (3 protons) and H-3 (2 protons) neighbors. The methylene protons directly attached to the oxygen (H-3) are the most deshielded in this group, appearing as a triplet around 4.03 ppm, due to the electron-withdrawing inductive effect of the oxygen atom.[6]

-

Amino Group : The two protons of the amino group (H-2) typically appear as a broad singlet around 3.44 ppm. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water or acid.

-

Aromatic Region : The para-substitution pattern simplifies the aromatic region into a characteristic AA'BB' system, which often appears as two doublets.[12] The protons ortho to the strong electron-donating amino group (H-1a) and those ortho to the propoxy group (H-1b) are shifted significantly upfield from the typical benzene signal (7.27 ppm). This shielding is a direct consequence of the increased electron density at these positions from the resonance effects of the substituents.[6] The signals at 6.64 ppm and 6.76 ppm are assigned to these two sets of aromatic protons.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. The chemical shifts are highly sensitive to the electronic environment, providing a complementary and powerful confirmation of the molecular structure.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-j | 10.5 | Terminal methyl carbon, least deshielded in the alkyl chain. |

| C-i | 22.7 | Methylene carbon, shielded relative to the one attached to oxygen. |

| C-h | 70.0 | Methylene carbon bonded to oxygen, strongly deshielded. |

| C-f | 115.0 | Aromatic CH ortho to propoxy group. Strongly shielded by EDG. |

| C-g | 116.1 | Aromatic CH ortho to amino group. Strongly shielded by EDG. |

| C-e | 141.0 | Quaternary carbon attached to the amino group. |

| C-d | 152.5 | Quaternary carbon attached to the oxygen atom. |

Note: These chemical shifts are predicted based on established substituent effects on the benzene ring and data from analogous compounds like 4-ethoxyaniline and N,N-dimethylaniline.[13][14][15] Experimental values may vary slightly.

Interpretation of the ¹³C Spectrum:

-

Aliphatic Carbons : The three carbons of the propoxy chain (C-h, C-i, C-j) are found in the upfield region of the spectrum. C-h, being directly attached to the electronegative oxygen, is the most downfield of the three.

-

Aromatic Carbons : The aromatic region shows four signals, consistent with the molecular symmetry.

-

Quaternary Carbons (C-d, C-e) : The two carbons bearing the substituents are shifted significantly downfield. The carbon attached to oxygen (C-d) is expected to be the most downfield due to oxygen's high electronegativity.

-

Protonated Carbons (C-f, C-g) : The protonated aromatic carbons are strongly shielded (shifted upfield) compared to benzene (128.5 ppm). This is a classic indicator of strong electron-donating substituents on the ring.[14] The carbon atoms ortho to the oxygen and nitrogen atoms (C-f and C-g) receive the most electron density and are therefore the most shielded.

-

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous and detailed structural confirmation of this compound. The observed chemical shifts, multiplicities, and integration values are fully consistent with the known electronic effects of the amino and propoxy substituents on the aromatic ring. This guide outlines a robust methodology for obtaining and interpreting this critical data, providing researchers with the foundational knowledge required for quality control, reaction monitoring, and further synthetic development involving this versatile chemical intermediate.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Spectroscopic Data of N-(2-Heptyl)aniline. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfYomoQpNQa_k9Zijc3XS3UtBV3lvhhMi4thSQUOFap9ASOv3eYbGDHD217s0uYJRpE_Ntayim1LoUnwSv8TUZnR37LY1-BAX1kaMhgMnixTXqQmUIxPEmffcK62ve2JcbGr7dsNaKpJm6mag-sV-nA1WEZgva34aVns_O4m2QESoxy6Ab2Oa1hEIPSQ8dIQnKHMoZAzwhk1n-lvFqL3fANReMjvNvSA==]

- Royal Society of Chemistry. (2013). Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnk_tB8W1TrPpGiv7unzicfiGXYwCEk4LzpuaJt6_LgnZRdUauNO1tP8ds9H6Ed_pU-N4JyhAA1A91wsBawn1NGYBCt7dvmKBu8INbTMYNOZm5uR7Tbe5abe-iXTdElf1Mi_dp4uLw7lKAfSypVIyng60nWA0v]

- PubChem. (n.d.). Benzenamine, 4-propoxy-. National Institutes of Health. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/78221]

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp4gtzCTudeUF4NDzH49bXWKDhZ6q-Cki9gGC__bQjyX5jIrdniBdqBQmbavrDVk-t4X2EOYv_77SLKTLwtkgSoU2V6WK9LvQnNIWZl2i3B73KHTjVe02-XeegB7uqadsS7Gjk0wd9jX3T-HuR6zjeYIM1Dq4nOJEu_MmHNa5Diw==]

- University of Minnesota. (n.d.). NMR Sample Preparation. College of Science and Engineering. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRQ6QyXQUo9jwp87g2bdVFQOJnhaJGPqwc6LaJzD13BB_maz8jrPxJAwqzqcsvheZcsPJQPXZ9ojjPmdT07GRABO24tS_CPyfvPE6G9vce49M_5QTYiiPfkTfAYuLIkGzk06AG01M-8ZM=]

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYYpw28zPRVE9Le5JkihaFitdq6slyynLKDjIuvK8TMoOJWCSsFmxaBY09_tyAZkeIHeqV4a2KFOHFBFzRT1MC3FDb4xdihSg1vEvpLeUt0VsCbKV7ThQiUfXa9X0xbkklyxCLE1ScGV3IKa_LTUgLuj2UzoEpiQmAcA==]

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF82HKaUKmMY0bEPLchCcili0vOQefJqij-mEgezJ725avgE7IISYpecwesvcydfcl_lwfTEqxqavZN6QOct9Ffr4Ou5Rm8flsn8AP8jqBfxlIz_5pzAn-8azwYGl9hA_rv7PDHWHA0FZRHq4KVP6O-84ZxGG7IuxreiXMNsPke0zsHpprGtZBcnyoKyKTH]

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVYkMEkLUSiAFGE09ryOPMbWD6VF6lZD16sEpA1O1PUiazoA_76iT2WQG2w5fzghA1lC0cr0kJ1rgPADOShXV4yofXSs3hodcGnoZoRhx5vcBKocs9W8oWucbbBIvWbRcJmvVoh9BJDStq76W3fDNbQk-zawnCO1BEkovQa0Kit7tnw5Lmik0FiyIgJ09YdQ==]

- Dabrowska, A., et al. (2018). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4HwWp4xyrkk061n1y0MdAbOf2g7NRvYoBYZsYYHfhboTUFosmz9cxSsdAaVkX-b1ibpYbUaU6qAIW6bkkWrBJrv3VEuJ9T1DgLbN7DlhXgA4mVsx67X4rllume8HNyw==]

- Sigma-Aldrich. (n.d.). This compound. Retrieved from [https://www.sigmaaldrich.com/US/en/product/aldrich/519715]

- Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from [https://www.scbt.com/p/4-propoxyaniline-4469-80-1]

- TCI AMERICA. (n.d.). This compound. Retrieved from [https://www.tcichemicals.com/US/en/p/P3121]

- University College London. (n.d.). Chemical shifts. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKotpogR2BHbgqr-P-QsGRgJ8ORkF9VsBWNgM8PeFzAFRPPSoN8mgy8SoWoAxwV7UlfCnumHw6F-NBFpl3qM1KTmrFgNo3jy4HYlUqu99LxiuiJN1UCDySJqT3HnkKbI0uBqXex4nv7jRKWWogCNGlYwFlskKoY1zjoHGdhUeKHUC4HfBRMgGtCGCOlWb0ZFKs3uR9QHPJrjaagQjjtxhVFQ3Joi__]

- PubChem. (n.d.). 4-Ethoxyaniline. National Institutes of Health. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/9076]

- Royal Society of Chemistry. (2011). Supporting Information for NHC-Carbene Cyclopentadienyl Iron Based Catalyst for a General and Efficient Hydrosilylation of Imines. Chemical Communications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoxUAcE2VKr-p1VSn8zhgk1cNoz47QkBHKKeNothqRN-l8Mh2k15oWmBF79ZLeWjc-l9y8Yu8VXzpsQ8duwFdyt3cHJWpCsaCHSRQ4G2r54YLHWKTY2GAaCQOcXzTzk39eBdfsxBDyI0Ws_x4yrxm8BXbkZJp1]

- Sigma-Aldrich. (n.d.). This compound product page. Retrieved from [https://www.sigmaaldrich.com/catalog/product/aldrich/519715?lang=en®ion=US]

- University of California, Irvine. (n.d.). NMR Sample Preparation. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjUtTwZ9GjuF6xM5GKCdNbNvsacgefIPQgxc_sFeojSoKaQzHWnbxRMvdf4ceiCmBqsUCaMutTkL_b6SvHUu4fzWKPbktinmT3HLxWzLvcBbQEjaA0qF3gUs_HI5nx2nvXPhokt4YFkSlC4pp-BcsDi60oCBsSvJcQBuK2oEU1HA==]

Sources

- 1. 对正丙氧基苯胺 | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 4469-80-1 | TCI AMERICA [tcichemicals.com]

- 4. This compound 4469-80-1 [sigmaaldrich.com]

- 5. organomation.com [organomation.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. rsc.org [rsc.org]

- 11. sites.bu.edu [sites.bu.edu]

- 12. rsc.org [rsc.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. mdpi.com [mdpi.com]

- 15. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Propoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the anticipated mass spectrometry fragmentation pattern of 4-propoxyaniline. As a compound of interest in various research and development sectors, a thorough understanding of its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This document moves beyond a simple cataloging of fragments to explain the underlying principles governing its ionization and subsequent fragmentation, empowering the reader to interpret and predict mass spectra with confidence.

Introduction to this compound and its Mass Spectrometric Analysis

This compound (C₉H₁₃NO), with a molecular weight of 151.21 g/mol , is an aromatic compound containing both an amine and an ether functional group.[1] This dual functionality dictates its chemical properties and, consequently, its fragmentation behavior in a mass spectrometer. Electron Ionization (EI) mass spectrometry is a standard technique for the analysis of such volatile and semi-volatile organic compounds. The high-energy electrons used in EI induce ionization and subsequent fragmentation, generating a unique mass spectrum that serves as a molecular fingerprint. Understanding this fingerprint is paramount for unambiguous compound identification in complex matrices.

The presence of a nitrogen atom in this compound means its molecular ion will have an odd nominal mass, a principle known as the Nitrogen Rule.[2] This provides an immediate diagnostic check when interpreting the mass spectrum.

Foundational Principles: Fragmentation of Aromatic Ethers and Amines

The fragmentation of this compound is best understood by considering the established fragmentation patterns of its constituent functional groups: aromatic ethers and aromatic amines.

-

Aromatic Ethers: Aromatic ethers typically exhibit a prominent molecular ion peak due to the stability of the aromatic ring.[3] A key fragmentation pathway is the cleavage of the alkyl-oxygen bond. For aromatic ethers with alkyl chains of three or more carbons, a characteristic rearrangement involving the transfer of a hydrogen atom can occur, often leading to a stable radical cation of the corresponding phenol.

-

Aromatic Amines: Aromatic amines also tend to show a strong molecular ion peak. A dominant fragmentation pathway for aliphatic amines is α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2] While less direct in an aromatic amine, the influence of the nitrogen atom on the fragmentation of the propoxy chain is significant.

Predicted Electron Ionization (EI) Mass Spectrum of this compound

Upon electron ionization, this compound is expected to form a molecular ion ([M]⁺•) at a mass-to-charge ratio (m/z) of 151. The subsequent fragmentation is governed by the stability of the resulting ions and neutral losses. The most probable fragmentation pathways are detailed below.

Major Fragmentation Pathways and Characteristic Ions

The primary fragmentation events anticipated for this compound are:

-

Benzylic-type Cleavage with Hydrogen Rearrangement (McLafferty-type Rearrangement): This is predicted to be a major fragmentation pathway. It involves the transfer of a γ-hydrogen from the propyl chain to the oxygen atom, followed by the cleavage of the Cα-Cβ bond of the propyl group. This results in the loss of a neutral propene molecule (CH₂=CHCH₃, 42 Da) and the formation of the radical cation of 4-aminophenol. This ion is expected to be the base peak in the spectrum.

-

[M - C₃H₆]⁺• at m/z 109

-

-

α-Cleavage of the Propoxy Group: Cleavage of the ethyl group from the propyl chain (loss of a C₂H₅ radical, 29 Da) would lead to the formation of a resonance-stabilized oxonium ion.

-

[M - C₂H₅]⁺ at m/z 122

-

-

Loss of the Propoxy Radical: Cleavage of the oxygen-aromatic ring bond is less favorable but can occur, resulting in the loss of a propoxy radical (•OC₃H₇, 59 Da). This would generate a phenylamine radical cation.

-

[M - OC₃H₇]⁺ at m/z 92

-

-

Cleavage within the Propoxy Chain: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is also possible, leading to a fragment at m/z 136.

Summary of Predicted Mass Spectral Data

The following table summarizes the key predicted ions in the EI mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Proposed Structure | Relative Abundance |

| 151 | [C₉H₁₃NO]⁺• (Molecular Ion) | CH₃CH₂CH₂OC₆H₄NH₂⁺• | Moderate |

| 122 | [C₇H₈NO]⁺ | [CH₂OC₆H₄NH₂]⁺ | Moderate |

| 109 | [C₆H₇NO]⁺• | HOC₆H₄NH₂⁺• | High (Base Peak) |

| 92 | [C₆H₆N]⁺ | C₆H₄NH₂⁺ | Low |

| 80 | [C₅H₄N]⁺ | (from further fragmentation) | Low |

| 77 | [C₆H₅]⁺ | C₆H₅⁺ | Low |

Visualization of the Fragmentation Pathway

The proposed primary fragmentation pathways of this compound under electron ionization are illustrated in the following diagram.

Caption: Proposed fragmentation pathways of this compound in EI-MS.

Experimental Protocol for Mass Spectrometric Analysis

To obtain the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) method would be employed.

I. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Perform serial dilutions to a final concentration of approximately 1-10 µg/mL.

II. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph:

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

-

III. Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data using the instrument's software.

-

Identify the chromatographic peak corresponding to this compound.

-

Extract and analyze the mass spectrum of this peak.

-

Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a library spectrum (e.g., NIST).

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be dominated by a McLafferty-type rearrangement leading to a base peak at m/z 109, corresponding to the 4-aminophenol radical cation. Other significant fragments are expected at m/z 122 due to α-cleavage of the propoxy group. The molecular ion at m/z 151 should be clearly observable. This detailed understanding of the fragmentation pathways is essential for the confident identification and structural elucidation of this compound in various scientific and industrial applications. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectral data for this and structurally related compounds.

References

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. This compound. [Link]

-

NIST. Benzenamine, 4-propyl-. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

Sources

theoretical vs experimental properties of 4-Propoxyaniline

An In-depth Technical Guide to the Theoretical and Experimental Properties of 4-Propoxyaniline

Foreword: A Molecule in Two Lights

In the landscape of modern chemical and pharmaceutical research, the journey of a molecule from concept to application is paved with data. This compound (CAS: 4469-80-1), a substituted aniline derivative, serves as a quintessential example of a compound whose identity is defined by two complementary perspectives: the predictive power of theoretical modeling and the empirical truth of experimental measurement.[1][2][3] This guide is crafted for the discerning researcher and drug development professional, moving beyond a simple recitation of data to explore the synergy and occasional divergence between these two realms. As we dissect the properties of this compound, we will not only list values but also delve into the causality behind them, providing a robust framework for understanding and utilizing this versatile chemical intermediate.

Section 1: The Digital Blueprint - Theoretical Properties

Before a single flask is warmed, a molecule can be brought to life in silico. Computational chemistry provides invaluable foresight, predicting a compound's behavior and guiding experimental design. These theoretical properties are the first step in assessing a molecule's potential, particularly in high-throughput screening and initial safety assessments.

This compound is a molecule of moderate complexity, featuring a benzene ring substituted with an amino group and a propoxy group at the para position. This structure imparts specific electronic and physicochemical characteristics that can be estimated with a high degree of confidence.

Caption: Molecular Structure of this compound.

Calculated Physicochemical Data

The following properties are predicted using established computational algorithms, such as those found in platforms like PubChem and Chemicalize.[1][4][5]

| Property | Predicted Value | Significance in Application |

| Molecular Formula | C₉H₁₃NO | Defines the elemental composition and stoichiometry.[1][6] |

| Molecular Weight | 151.21 g/mol | Crucial for stoichiometric calculations in synthesis and analysis.[1][3][6] |

| pKa | 5.24 ± 0.10 | Indicates the molecule will be predominantly protonated in acidic conditions (pH < 5.24), affecting its solubility and interaction with biological targets.[2][7] |

| XlogP | 2.0 - 2.7 | Suggests good lipophilicity, predicting how the compound will partition between aqueous and lipid phases. This is a key parameter for predicting membrane permeability and bioavailability.[4][8] |

These theoretical values serve as a foundational dataset. The predicted pKa, for instance, informs the choice of buffers for analytical methods like HPLC, while the XlogP value provides an early indication of the compound's potential as a drug candidate by falling within the range typical for orally bioavailable drugs.

Section 2: The Empirical Reality - Experimental Properties

While theoretical predictions are indispensable for initial screening, experimental data provide the ground truth of a molecule's behavior. These properties are determined through direct measurement under controlled laboratory conditions.

Measured Physicochemical Data

The data below have been consolidated from various chemical suppliers and databases, representing experimentally verified values.

| Property | Experimental Value | Methodological Context & Implications |

| Appearance | Colorless to Brown Liquid | The color variation can indicate purity levels, with darker colors often suggesting the presence of oxidized impurities.[2][9][10] |

| Melting Point | 265-267 °C | This value seems unusually high for a liquid and may be an error in some databases; other sources list it as a liquid at room temperature.[2][7] This highlights the critical need for cross-referencing data. |

| Boiling Point | 261.7 ± 13.0 °C (at 760 Torr) 131 °C (at 10 mmHg) | The significant difference in boiling points at atmospheric and reduced pressure is expected and is a key parameter for designing purification protocols such as vacuum distillation.[2][9] |

| Density | 1.016 - 1.03 g/cm³ (at 20°C) | This value is essential for converting between mass and volume in experimental setups.[2][9] |

| Solubility | Slightly soluble in water (1.3 g/L at 25°C) | The low aqueous solubility is consistent with the predicted lipophilicity (XlogP > 2) and necessitates the use of organic solvents for many reactions and analytical procedures.[2][7] |

| Flash Point | 110 °C (230 °F) | A critical safety parameter, indicating the temperature at which the liquid gives off sufficient vapor to ignite in the presence of an ignition source.[2][3][11][12] |

Comparative Analysis: Theory vs. Experiment

A direct comparison reveals a strong correlation between the predicted and observed properties, particularly in lipophilicity and solubility. The predicted XlogP of ~2.0 aligns well with the experimentally determined low water solubility. However, the discrepancy in the reported melting point data underscores a crucial principle of scientific integrity: the necessity of critical evaluation and verification of all data sources.

Section 3: Spectroscopic Signature - Elucidating the Structure

Spectroscopy provides a fingerprint of a molecule, allowing for unambiguous structure confirmation. The comparison between theoretically predicted spectra and experimentally obtained spectra is a powerful validation tool.

Experimental Spectroscopic Data

-